molecular formula C20H14F2N2O2 B12460636 N,N'-benzene-1,3-diylbis(4-fluorobenzamide)

N,N'-benzene-1,3-diylbis(4-fluorobenzamide)

Cat. No.: B12460636
M. Wt: 352.3 g/mol
InChI Key: UMFCDXRRLQDGTB-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide is a synthetic organic compound with the molecular formula C20H14F2N2O2 It is characterized by the presence of two fluorine atoms and two benzamide groups, making it a unique compound in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide typically involves the reaction of 4-fluorobenzoic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[3-(4-fluorobenzamido)phenyl]benzamide is unique due to its specific substitution pattern and the presence of two fluorine atoms. This gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H14F2N2O2

Molecular Weight

352.3 g/mol

IUPAC Name

4-fluoro-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14F2N2O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,(H,23,25)(H,24,26)

InChI Key

UMFCDXRRLQDGTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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